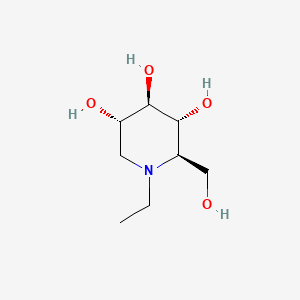
3,4,5-Piperidinetriol, 1-ethyl-2-(hydroxymethyl)-, (2R,3R,4R,5S)-
描述
N-乙基-1-脱氧野尻霉素是一种羟基哌啶衍生物,以其生物活性而闻名,特别是作为一种α-葡萄糖苷酶抑制剂。 该化合物在结构上与 1-脱氧野尻霉素相关,1-脱氧野尻霉素通常存在于桑叶中,并因其在糖尿病、肥胖症和病毒感染方面的潜在治疗应用而受到研究 .
准备方法
合成路线和反应条件
N-乙基-1-脱氧野尻霉素的合成通常涉及对 1-脱氧野尻霉素的修饰。 一种常见的方法包括在碱性条件下用碘乙烷烷基化 1-脱氧野尻霉素,在氮原子上引入乙基 。 该反应通常在二甲基甲酰胺 (DMF) 等有机溶剂中进行,并使用碳酸钾等碱来促进烷基化过程。
工业生产方法
N-乙基-1-脱氧野尻霉素的工业生产可以通过微生物发酵来实现,利用基因工程改造的细菌菌株,如芽孢杆菌和链霉菌 。 这些微生物可以被优化以高产地产生 1-脱氧野尻霉素,然后可以化学修饰以获得 N-乙基-1-脱氧野尻霉素。
化学反应分析
反应类型
N-乙基-1-脱氧野尻霉素会经历各种化学反应,包括:
氧化: 该化合物可以被氧化形成相应的 N-氧化物衍生物。
还原: 还原反应可以将其还原回其母体化合物 1-脱氧野尻霉素。
取代: N-乙基-1-脱氧野尻霉素可以进行亲核取代反应,特别是在氮原子上。
常用试剂和条件
氧化: 通常使用过氧化氢或间氯过氧苯甲酸 (m-CPBA) 等试剂。
还原: 采用锂铝氢化物 (LiAlH4) 或硼氢化钠 (NaBH4) 等还原剂。
取代: 在碱(例如碳酸钾)存在下使用卤代烷烃(例如碘乙烷)进行取代反应。
主要产物
科学研究应用
N-乙基-1-脱氧野尻霉素具有广泛的科学研究应用:
化学: 它被用作合成更复杂分子的结构单元,以及作为各种有机反应中的试剂。
生物学: 研究了该化合物在抑制糖苷酶方面的作用,糖苷酶是参与碳水化合物代谢的酶。
作用机制
N-乙基-1-脱氧野尻霉素主要通过抑制α-葡萄糖苷酶发挥作用,α-葡萄糖苷酶是一种将碳水化合物分解成葡萄糖的酶 . 通过与酶的活性位点结合,它阻止底物进入催化位点,从而降低碳水化合物水解和随后葡萄糖吸收的速度 。 这种机制有利于控制糖尿病患者餐后血糖水平。
相似化合物的比较
类似化合物
1-脱氧野尻霉素: 母体化合物,以其α-葡萄糖苷酶抑制活性而闻名。
N-甲基-1-脱氧野尻霉素: 另一种具有类似生物活性的衍生物,但药代动力学特性不同。
伏格列波糖和阿卡波糖: 用于糖尿病治疗的商业α-葡萄糖苷酶抑制剂.
独特性
N-乙基-1-脱氧野尻霉素的独特之处在于与 1-脱氧野尻霉素相比,其亲脂性增强,这提高了其生物利用度和治疗潜力 . 此外,其特定的结构修饰允许更具针对性的与α-葡萄糖苷酶相互作用,使其成为一种有效的抑制剂,与其他类似化合物相比,副作用更少 .
生物活性
3,4,5-Piperidinetriol, 1-ethyl-2-(hydroxymethyl)-, (2R,3R,4R,5S)- is a piperidine derivative with potential pharmaceutical applications. Its molecular formula is and it has a molecular weight of 297.35 g/mol. This compound has garnered interest due to its biological activity and potential therapeutic uses in various medical conditions.
This compound is primarily noted for its role as an inhibitor of glucosylceramide synthase (GCS) . GCS is an enzyme involved in the synthesis of glucosylceramide, a glycolipid that plays a crucial role in cellular processes and is implicated in several diseases, including glycolipid storage disorders and certain cancers . By inhibiting GCS, 3,4,5-piperidinetriol may help manage conditions related to excessive glycolipid accumulation.
Therapeutic Applications
Research indicates that compounds like 3,4,5-piperidinetriol are being explored for use in:
- Glycolipid Storage Diseases : These include conditions where glycolipids accumulate abnormally within cells.
- Cancers : Particularly those characterized by abnormal glycolipid synthesis.
- Infectious Diseases : Some pathogens exploit glycolipids for cell surface interactions; thus, inhibiting their synthesis can reduce pathogen virulence.
- Neuronal Disorders : Given the role of glycolipids in neuronal function and injury response, this compound may have neuroprotective effects .
Case Studies and Research Findings
- Inhibition Studies : In vitro studies demonstrated that derivatives of piperidine effectively inhibit GCS activity. This inhibition leads to reduced levels of glucosylceramide in cellular models .
- Pharmacological Profiles : A study highlighted the pharmacodynamics of piperidine derivatives showing favorable profiles in terms of efficacy and safety when tested on animal models .
- Clinical Relevance : The potential for these compounds to treat diseases linked with abnormal lipid metabolism has been documented in various clinical trials focusing on metabolic syndromes and neurodegenerative diseases .
Data Table: Biological Activity Summary
| Activity | Description |
|---|---|
| Target Enzyme | Glucosylceramide synthase (GCS) |
| Diseases Addressed | Glycolipid storage diseases, cancers, infectious diseases |
| Mechanism | Inhibition of glucosylceramide synthesis |
| Potential Effects | Reduction in glycolipid accumulation; neuroprotective effects |
属性
IUPAC Name |
(2R,3R,4R,5S)-1-ethyl-2-(hydroxymethyl)piperidine-3,4,5-triol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO4/c1-2-9-3-6(11)8(13)7(12)5(9)4-10/h5-8,10-13H,2-4H2,1H3/t5-,6+,7-,8-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAYOICKCVBMUPS-ULAWRXDQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CC(C(C(C1CO)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C[C@@H]([C@H]([C@@H]([C@H]1CO)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90222754 | |
| Record name | 3,4,5-Piperidinetriol, 1-ethyl-2-(hydroxymethyl)-, (2R,3R,4R,5S)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90222754 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72458-42-5 | |
| Record name | 3,4,5-Piperidinetriol, 1-ethyl-2-(hydroxymethyl)-, (2R,3R,4R,5S)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072458425 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,4,5-Piperidinetriol, 1-ethyl-2-(hydroxymethyl)-, (2R,3R,4R,5S)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90222754 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















